

# An In-depth Technical Guide to the Physicochemical Characteristics of Methyl- $\alpha$ -D-galactopyranoside

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## Compound of Interest

Compound Name: Methyl-D-galactoside

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This technical guide provides a comprehensive overview of the core physicochemical characteristics of methyl- $\alpha$ -D-galactopyranoside. The information presented herein is intended to support research and development activities by providing key data points and standardized experimental protocols.

## Core Physicochemical Properties

Methyl- $\alpha$ -D-galactopyranoside is a monosaccharide derivative, specifically a methyl glycoside of galactose.<sup>[1]</sup> It presents as a white crystalline solid or powder with no characteristic odor.<sup>[2]</sup> This compound is a valuable tool in biochemical research and pharmaceutical development, often serving as a building block in the synthesis of more complex glycosides and oligosaccharides.<sup>[1]</sup>

## Structural and Molecular Data

Property	Value	References
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>6</sub>	[1][3][4]
Molecular Weight	194.18 g/mol	[1][4][5][6]
CAS Number	3396-99-4	[2][3][4]
Appearance	White to off-white crystalline powder	[1][2][6]

## Physical and Chemical Properties

Property	Value	References
Melting Point	116-117 °C	[2][7]
114-115 °C	[8][9]	
108 °C (Monohydrate)	[10]	
Boiling Point	389.1 °C at 760 mmHg	[2][9]
Density	1.47 - 1.5 g/cm <sup>3</sup>	[2][9]
Optical Rotation	[α] <sub>20/D</sub> +173° to +180° (c=1.5 in water)	[11]
+178° ± 3°	[1]	
+177° (c=1 in water) (Monohydrate)	[10]	
Solubility	Soluble in water (50 mg/mL), methanol, and hot ethanol.	[12][13]

## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of methyl-α-D-galactopyranoside.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are fundamental techniques for confirming the structure and stereochemistry of methyl- $\alpha$ -D-galactopyranoside. The anomeric proton (H-1) typically appears as a doublet with a coupling constant ( $^3J(\text{H}1, \text{H}2)$ ) of approximately 4 Hz, which is characteristic of an  $\alpha$ -anomeric configuration. The methyl group protons appear as a singlet further upfield.

- $^{13}\text{C}$  NMR: Key chemical shifts are observed for the anomeric carbon (C-1) and the methoxy group carbon.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
- $^1\text{H}$  NMR: The proton spectrum provides detailed information about the configuration of the pyranose ring.[\[2\]](#)[\[15\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of methyl- $\alpha$ -D-galactopyranoside is characterized by a broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$ , corresponding to the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the alkyl and methoxy groups are observed in the  $2800\text{--}3000\text{ cm}^{-1}$  region. The fingerprint region (below  $1500\text{ cm}^{-1}$ ) contains complex absorptions corresponding to C-O stretching and O-H bending vibrations.

## Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of methyl- $\alpha$ -D-galactopyranoside.

### Determination of Melting Point

The melting point is a critical indicator of purity.[\[18\]](#) The capillary method using a calibrated digital melting point apparatus is recommended for accurate determination.[\[19\]](#)[\[20\]](#)

Methodology:

- Sample Preparation: A small amount of finely powdered, dry methyl- $\alpha$ -D-galactopyranoside is packed into a capillary tube to a height of 2-3 mm.[\[20\]](#)[\[21\]](#)
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[\[18\]](#)
- Measurement:

- A rapid heating rate (10-20 °C/min) is initially used to determine an approximate melting range.[\[21\]](#)
- The apparatus is allowed to cool, and a second, fresh sample is prepared.
- The sample is then heated to a temperature approximately 20 °C below the approximate melting point.
- The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.[\[18\]](#)
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting range is reported as the interval between these two temperatures.

## Determination of Specific Optical Rotation

Optical rotation is a fundamental property of chiral molecules like methyl- $\alpha$ -D-galactopyranoside and is measured using a polarimeter.[\[22\]](#)[\[23\]](#)[\[24\]](#)

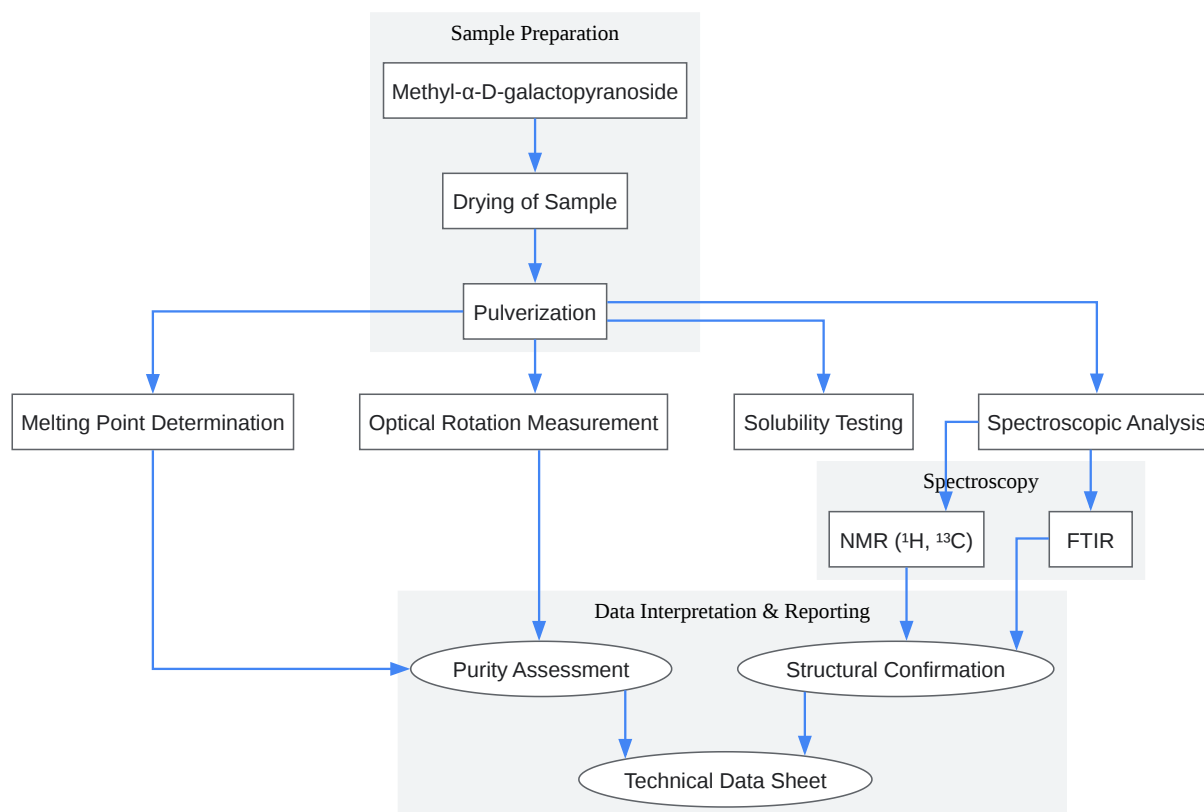
Methodology:

- Solution Preparation: An accurately weighed sample of methyl- $\alpha$ -D-galactopyranoside (e.g., 150 mg) is dissolved in a precise volume of distilled water (e.g., 10 mL) in a volumetric flask to create a solution of known concentration (c, in g/mL).[\[25\]](#)
- Polarimeter Calibration: The polarimeter is calibrated using a blank (distilled water) to determine the zero reading.[\[26\]](#)
- Measurement:
  - The sample solution is transferred to a polarimeter cell of a known path length (l, in decimeters). Care should be taken to avoid air bubbles.[\[23\]](#)[\[26\]](#)
  - The observed angle of rotation ( $\alpha$ ) is measured.
- Calculation: The specific rotation ( $[\alpha]$ ) is calculated using the following formula:[\[22\]](#)[\[23\]](#)  $[\alpha] = \alpha / (l * c)$  The temperature and the wavelength of the light source (typically the sodium D-line,

589 nm) are also recorded.

## Logical Workflow and Relationships

The following diagram illustrates the workflow for the physicochemical characterization of methyl- $\alpha$ -D-galactopyranoside.



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